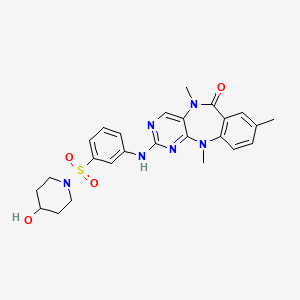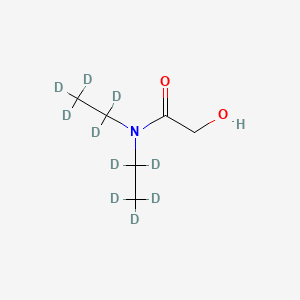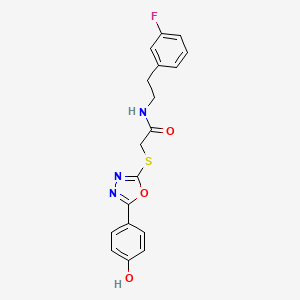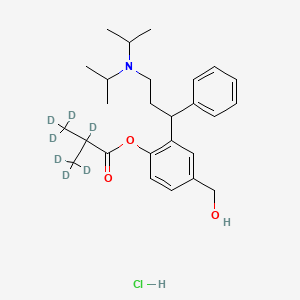
PI3Kdelta/gamma-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PI3Kdelta/gamma-IN-1 is a compound that acts as a dual inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and phosphoinositide 3-kinase gamma (PI3Kγ). These kinases are part of the PI3K family, which plays a crucial role in various cellular processes, including cell growth, proliferation, differentiation, motility, and survival. This compound has gained significant attention due to its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases .
Méthodes De Préparation
The synthesis of PI3Kdelta/gamma-IN-1 involves several steps, including the preparation of key intermediates and their subsequent coupling reactions. The synthetic routes typically involve the use of specific reagents and catalysts to achieve the desired chemical transformations. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Analyse Des Réactions Chimiques
PI3Kdelta/gamma-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation reactions may lead to the formation of oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Applications De Recherche Scientifique
PI3Kdelta/gamma-IN-1 has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the PI3K signaling pathway and its role in various cellular processes. In biology, it is employed to investigate the effects of PI3K inhibition on cell growth, proliferation, and survival. In medicine, this compound is being explored as a potential therapeutic agent for the treatment of cancer, particularly hematological malignancies, and inflammatory diseases. Its ability to selectively inhibit PI3Kδ and PI3Kγ makes it a valuable compound for studying the specific roles of these kinases in disease pathogenesis .
Mécanisme D'action
PI3Kdelta/gamma-IN-1 exerts its effects by inhibiting the activity of PI3Kδ and PI3Kγ. These kinases are involved in the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key signaling molecule that recruits and activates downstream signaling proteins, such as Akt. By inhibiting PI3Kδ and PI3Kγ, this compound disrupts the PI3K/Akt/mTOR signaling pathway, leading to reduced cell growth, proliferation, and survival. This mechanism of action is particularly relevant in cancer cells, where the PI3K pathway is often dysregulated .
Comparaison Avec Des Composés Similaires
PI3Kdelta/gamma-IN-1 is unique in its ability to selectively inhibit both PI3Kδ and PI3Kγ. Other similar compounds include idelalisib, which specifically targets PI3Kδ, and duvelisib, which inhibits both PI3Kδ and PI3Kγ. While idelalisib is primarily used in the treatment of chronic lymphocytic leukemia, duvelisib has broader applications in various hematological malignancies. The dual inhibition of PI3Kδ and PI3Kγ by this compound provides a more comprehensive approach to targeting the PI3K pathway, potentially offering greater therapeutic benefits .
Propriétés
Formule moléculaire |
C25H28N6O4S |
|---|---|
Poids moléculaire |
508.6 g/mol |
Nom IUPAC |
2-[3-(4-hydroxypiperidin-1-yl)sulfonylanilino]-5,8,11-trimethylpyrimido[4,5-b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C25H28N6O4S/c1-16-7-8-21-20(13-16)24(33)30(3)22-15-26-25(28-23(22)29(21)2)27-17-5-4-6-19(14-17)36(34,35)31-11-9-18(32)10-12-31/h4-8,13-15,18,32H,9-12H2,1-3H3,(H,26,27,28) |
Clé InChI |
GHKMIOAEPALCFS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N(C3=NC(=NC=C3N(C2=O)C)NC4=CC(=CC=C4)S(=O)(=O)N5CCC(CC5)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-amino-1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12401292.png)

![[(2R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] 4-oxopentanoate](/img/structure/B12401312.png)


![5-[4-[4-[4-amino-5-[4-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]butyl]triazol-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pentanamide](/img/structure/B12401325.png)



![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidin-2-one](/img/structure/B12401355.png)


![2-(15N)azanyl-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1H-purin-6-one;hydrate](/img/structure/B12401377.png)
